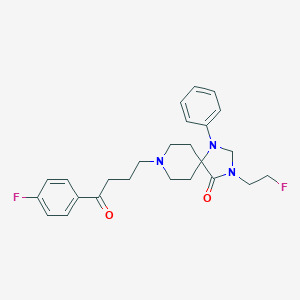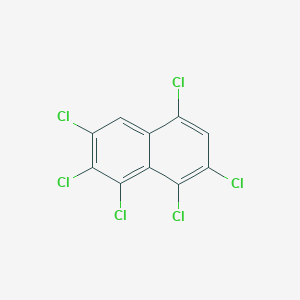![molecular formula C44H70O12 B008793 (3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one CAS No. 108351-33-3](/img/structure/B8793.png)
(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lisuride is a semi-synthetic ergot derivative belonging to the ergoline class of compounds. It is primarily used as a monoaminergic medication for the treatment of Parkinson’s disease, migraine, and conditions associated with high prolactin levels . Lisuride acts as a mixed agonist and antagonist of dopamine, serotonin, and adrenergic receptors .
Preparation Methods
Lisuride is synthesized from isolysergic acid, which is an ergot alkaloid. The synthetic route involves several steps, including the formation of an ergoline ring system and subsequent functionalization to introduce the desired substituents . The industrial production of lisuride typically involves the following steps:
Formation of the Ergoline Ring System: This step involves the cyclization of a halopyridine with a 4-haloindole derivative.
Functionalization: Introduction of functional groups to the ergoline scaffold to obtain the desired pharmacological properties.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain lisuride in its pure form.
Chemical Reactions Analysis
Lisuride undergoes various chemical reactions, including:
Oxidation: Lisuride can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Lisuride can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring system.
Scientific Research Applications
Lisuride has a wide range of scientific research applications, including:
Chemistry: Lisuride is used as a reference compound in the study of ergoline derivatives and their chemical properties.
Biology: Lisuride is used to study the effects of dopamine and serotonin receptor agonists and antagonists on various biological systems.
Medicine: Lisuride is used in the treatment of Parkinson’s disease, migraine, and hyperprolactinemia. .
Mechanism of Action
Lisuride exerts its effects by binding to various receptors in the brain and peripheral tissues. It acts as an agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A/2C receptors . Lisuride also acts as an antagonist at dopamine D1 and D5 receptors, and serotonin 5-HT2B receptors . The activation of dopamine receptors is responsible for its effectiveness in treating Parkinson’s disease and lowering prolactin levels, while interactions with serotonin receptors are involved in its effectiveness for migraine .
Comparison with Similar Compounds
Lisuride is structurally similar to other ergoline derivatives such as lysergic acid diethylamide (LSD), bromocriptine, and pergolide . lisuride is unique in that it does not produce psychedelic effects, unlike LSD . Additionally, lisuride has a higher affinity for dopamine and serotonin receptors compared to bromocriptine and pergolide, making it more potent in its therapeutic effects .
Similar Compounds
Lysergic Acid Diethylamide (LSD): A psychedelic compound with similar receptor binding profiles but produces hallucinogenic effects.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.
Lisuride’s unique pharmacological profile and therapeutic potential make it a valuable compound in both scientific research and clinical applications.
Properties
CAS No. |
108351-33-3 |
|---|---|
Molecular Formula |
C44H70O12 |
Molecular Weight |
791 g/mol |
IUPAC Name |
(3E,5E,11E,13E)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C44H70O12/c1-13-14-15-18-34-29(6)37(54-38-23-33(45)41(48)32(9)53-38)24-44(52-12,56-34)31(8)40(47)30(7)42-35(50-10)19-16-17-25(2)20-27(4)39(46)28(5)21-26(3)22-36(51-11)43(49)55-42/h13-19,21-22,27-35,37-42,45-48H,20,23-24H2,1-12H3/b14-13+,18-15+,19-16+,25-17+,26-21+,36-22+ |
InChI Key |
NMRJNTQQIGHZHW-HVMOMMIXSA-N |
SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C |
Isomeric SMILES |
C/C=C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(\CC(C(C(/C=C(/C=C(\C(=O)O2)/OC)\C)C)O)C)/C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C |
Canonical SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C |
Synonyms |
HS-6, N. otitidiscaviarum HS-6, Nocardia |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid](/img/structure/B8720.png)
![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)





![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)


